molecular formula C20H27N5O3 B10995870 N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10995870
M. Wt: 385.5 g/mol
InChI Key: ODQVXRWZLMVVKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • This compound is a mouthful, so let’s break it down. The systematic name reveals its structure:

      N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide: .

  • It belongs to the class of triazole-containing compounds .
  • Triazoles are five-membered heterocyclic rings containing three nitrogen atoms and two carbon atoms.
  • The compound’s structure incorporates a triazole ring, a carboxamide group, and an aromatic moiety.
  • The methoxyphenyl group contributes to its pharmacological properties.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Similar Compounds

      4-Methoxyphenylboronic acid: (CAS: 5720-07-0):

      Diisobutyl phthalate (DIBP): (CAS: 84-69-5):

    Properties

    Molecular Formula

    C20H27N5O3

    Molecular Weight

    385.5 g/mol

    IUPAC Name

    N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide

    InChI

    InChI=1S/C20H27N5O3/c1-13(2)11-25-12-15(10-18(25)26)19(27)22-20-21-17(23-24-20)9-6-14-4-7-16(28-3)8-5-14/h4-5,7-8,13,15H,6,9-12H2,1-3H3,(H2,21,22,23,24,27)

    InChI Key

    ODQVXRWZLMVVKR-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)CN1CC(CC1=O)C(=O)NC2=NNC(=N2)CCC3=CC=C(C=C3)OC

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.